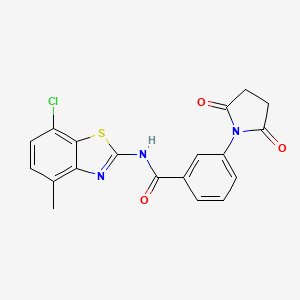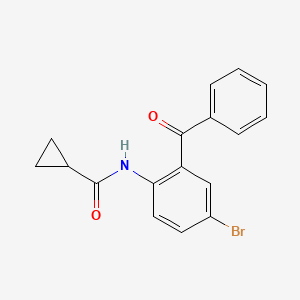
N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemoselective N-benzoylation
Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates was explored, resulting in compounds of biological interest. The reaction mechanism involves thiourea formation followed by thiocyanic acid elimination due to intramolecular nucleophilic attack, demonstrating the potential for synthesizing biologically relevant benzamides (Singh, Lakhan, & Singh, 2017).
Antipathogenic Activity
The synthesis and characterization of new thiourea derivatives, including benzamides, have shown significant antipathogenic activities. Their interaction with bacterial cells, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, underscores their potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Photocyclization of N-(2-bromoalkanoyl) Derivatives
A study on the photochemical reactions of N-(2-acylphenyl)-2-bromo-2-methylpropanamides revealed unexpected cyclization products, indicating a complex mechanism that could pave the way for novel organic synthesis methods (Nishio, Koyama, Sasaki, & Sakamoto, 2005).
Synthesis and Antifungal Activity
The preparation of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides and their evaluation for antifungal activity showcased a method for developing compounds with potential applications in combating fungal infections (Saeed, Zaman, Jamil, & Mirza, 2008).
Copper-Catalyzed Intermolecular Amidation
Research into copper-catalyzed reactions of alkanes with simple amides, including benzamides, has demonstrated functionalization at secondary C–H bonds, highlighting a novel approach to N-alkyl product formation (Tran, Li, Driess, & Hartwig, 2014).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-13-8-9-15(19-17(21)12-6-7-12)14(10-13)16(20)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVZHXUBBWUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
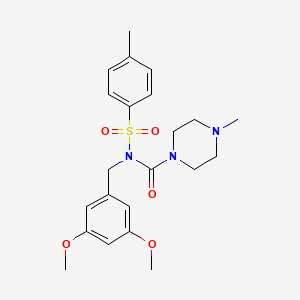
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)

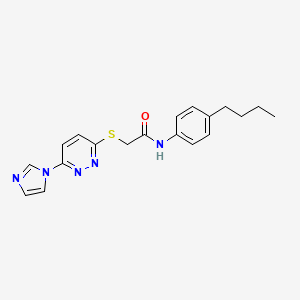
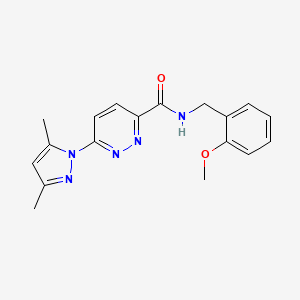
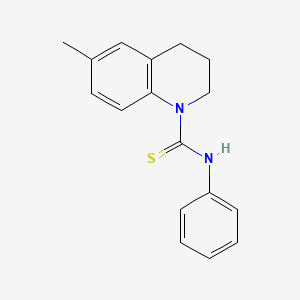
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2992605.png)
![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2992606.png)
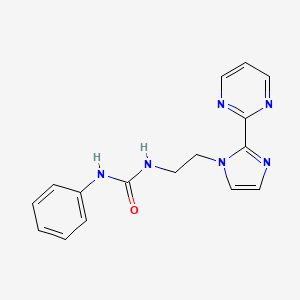
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992612.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2992614.png)
![N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B2992616.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2992617.png)
